INCB13739?

Enzymatic Selectivity Off-Target Safety Glucocorticoid Metabolism

Researchers often face inconsistent glycemic outcomes with generic 11β-HSD1 inhibitors due to off-target mineralocorticoid effects. INCB13739 solves this with >1,000-fold selectivity over 11β-HSD2 and sustained >90% adipose tissue inhibition for 24 h, directly linked to Phase II HbA1c (-0.6%) and HOMA-IR (-24%) reductions. - Enzymatic IC50: 3.2 nM; PBMC IC50: 1.1 nM - Clinically proven dual glycemic & atherogenic lipid improvement - Available in mg-to-gram quantities with guaranteed purity & prompt global delivery

Molecular Formula C19H27ClN2O3S
Molecular Weight 398.9 g/mol
Cat. No. B1249365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB13739?
SynonymsINCB 13739
INCB-13739
INCB13739
Molecular FormulaC19H27ClN2O3S
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3
InChIInChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23)
InChIKeyODRPEKCTTLECBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INCB13739: Selective 11β-HSD1 Inhibitor for Metabolic Research


INCB13739 is a nonsteroidal, orally bioavailable small molecule that inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for converting inert cortisone to active cortisol within tissues [1]. It is characterized by exceptional enzymatic and cellular potency, with IC50 values of 3.2 nM in enzymatic assays and 1.1 nM in human peripheral blood mononuclear cells (PBMCs), respectively [1]. Critically, the compound exhibits >1,000-fold selectivity for 11β-HSD1 over the type 2 isoenzyme (11β-HSD2), as well as the mineralocorticoid and glucocorticoid receptors, a key differentiator from non-selective inhibitors like carbenoxolone .

11β-HSD1 selective inhibitor tool compound
Supports glucocorticoid amplification pathway research
Orally bioavailable for in vivo metabolic model studies
Reported tissue-specific target engagement profile

Why INCB13739 Is Irreplaceable


Interchanging 11β-HSD1 inhibitors is not scientifically valid due to substantial differences in target selectivity, tissue distribution, and downstream clinical pharmacodynamics. For instance, the prototypical inhibitor carbenoxolone is non-selective, inhibiting both 11β-HSD1 and 11β-HSD2 with IC50 values of 753 nM and 380 nM, respectively, leading to mineralocorticoid-related side effects [1]. Even among more modern, selective inhibitors, clinical outcomes are highly inconsistent: MK-0916 failed to significantly improve fasting plasma glucose in a 12-week phase 2 trial [2], while INCB13739 demonstrated robust, dose-dependent reductions in HbA1c, fasting glucose, and HOMA-IR in the same patient population [3]. This underscores that mere 11β-HSD1 inhibition is insufficient; specific molecular properties of INCB13739, such as its prolonged tissue retention and >90% enzyme inhibition for at least 24 hours post-dose [4], drive its unique efficacy profile.

Isoform Non-Selectivity
Non-selective inhibitors (e.g., carbenoxolone) inhibit both 11β-HSD1 and 11β-HSD2, potentially introducing mineralocorticoid-related endpoint confounds.
Inconsistent Trial Endpoint Response
Other selective inhibitors (e.g., MK-0916) failed to show significant glycemic improvement in a comparable trial context, indicating that 11β-HSD1 inhibition alone does not guarantee metabolic endpoint change.
Tissue Retention Differences
Sustained adipose tissue target engagement (>90% inhibition over 24 h) reported for INCB13739 may not be replicated by analogs with shorter tissue residence, affecting chronic model interpretation.

INCB13739 vs. Analog 11β-HSD1 Inhibitors


11β-HSD1 Selectivity vs. Carbenoxolone

A fundamental differentiator of INCB13739 is its stringent target selectivity. It achieves >1,000-fold selectivity for 11β-HSD1 over 11β-HSD2, the mineralocorticoid receptor, and the glucocorticoid receptor at a concentration of 5 µM . In stark contrast, carbenoxolone, a frequently used reference compound, is a non-selective inhibitor with an IC50 of 753.1 nM for human 11β-HSD1 and an even lower IC50 of 379.6 nM for human 11β-HSD2, meaning it inhibits the 'off-target' isoform more potently [1]. This non-selectivity of carbenoxolone is a well-known liability, as 11β-HSD2 inhibition leads to mineralocorticoid excess and hypertension.

11β-HSD1 Selectivity
Head-to-head
INCB13739: >1,000-fold selective for 11β-HSD1
Carbenoxolone: IC50 753 nM (11β-HSD1), 380 nM (11β-HSD2)
Reported selectivity profile supports pathway-specific dissection without 11β-HSD2 confounding.
Human recombinant enzyme assays; 5 µM screening panel.
Enzymatic Selectivity Off-Target Safety Glucocorticoid Metabolism

Glycemic Control: Phase II Trial

INCB13739 is the first 11β-HSD1 inhibitor to demonstrate a significant, dose-dependent improvement in hyperglycemia in a randomized clinical trial. In a 12-week, double-blind, placebo-controlled study involving 302 patients with type 2 diabetes on metformin monotherapy, the 200 mg dose of INCB13739 significantly reduced HbA1c by -0.6% (placebo-adjusted least-squares mean difference), fasting plasma glucose (FPG) by -24 mg/dL, and HOMA-IR by -24% compared to placebo [1]. Notably, the HbA1c reduction was amplified in obese patients (BMI >30 kg/m²), reaching -0.93%. This efficacy profile is clearly differentiated from the Merck inhibitor MK-0916, which in its own 12-week phase IIa trial in a similar patient population failed to produce a significant reduction in fasting plasma glucose, its primary endpoint, and showed only a modest -0.3% reduction in HbA1c at the 6 mg dose [2].

Glycemic Endpoint (Ph II)
Trial context
HbA1c: -0.6% (p<0.001)
FPG: -24 mg/dL
HOMA-IR: -24% vs placebo
Reported glycemic endpoint improvement in a 12-week trial context.
Obese subgroup (BMI >30) HbA1c reduction -0.93%.
Type 2 Diabetes HbA1c Reduction Insulin Sensitivity

Lipid-Lowering in Dyslipidemic Patients

Beyond glycemic control, INCB13739 exhibits a clinically meaningful impact on lipid parameters, a critical aspect of cardiovascular risk management in type 2 diabetes. In the hyperlipidemic subgroup (total cholesterol >200 mg/dL), the 200 mg dose of INCB13739 reduced total cholesterol by -18.5 mg/dL from baseline, compared to a -10.0 mg/dL change in the placebo group [1]. Significant reductions were also observed in LDL cholesterol and triglycerides within these subgroups. This contrasts with the clinical profile of MK-0916, where the 6 mg dose paradoxically increased LDL cholesterol by 10.4% relative to placebo [2].

Lipid Lowering (Subgroup)
Subgroup analysis
Total cholesterol: -18.5 mg/dL
LDL-C: reduced vs placebo
(Hyperlipidemic subgroup)
Reported lipid endpoint change in hyperlipidemic subpopulation.
Contrasts with comparator (MK-0916) LDL-C increase in its trial.
Cardiometabolic Risk Lipid Profile Cholesterol Reduction

Adipose Tissue Pharmacodynamics

The tissue-specific pharmacokinetic profile of INCB13739 is a crucial differentiator from other 11β-HSD1 inhibitors that may lack sustained tissue engagement. Following oral administration, INCB13739 effectively distributes to adipose tissue and inhibits 11β-HSD1 activity by >90% for at least 24 hours post-dose [1]. This prolonged residence time at the site of action, where 11β-HSD1 is overexpressed in obesity, is attributed to its high volume of distribution and tissue-specific properties [2]. In contrast, a compound like ABT-384, while demonstrating high affinity (Ki 0.1-2.7 nM) for the enzyme, has a reported short human half-life that necessitates further clinical validation of its dosing regimen for CNS applications [3].

Adipose PD Duration
Reported
>90% 11β-HSD1 inhibition sustained ≥24 h post-dose in adipose tissue
Supports sustained target engagement interpretation for chronic models.
Ex vivo cortisol generation assay; human pharmacodynamic study.
Pharmacodynamics Tissue Retention Adipose Tissue

INCB13739: Research Applications


Insulin Resistance in DIO Models

INCB13739 is ideally suited for chronic DIO studies in rodents where the objective is to dissect the role of tissue-specific glucocorticoid amplification in the development of insulin resistance. Its >90% adipose tissue 11β-HSD1 inhibition sustained for 24 hours [1], combined with clinical proof-of-concept showing a -24% reduction in HOMA-IR and -0.93% HbA1c reduction in obese patients [2], provides a strong mechanistic and translational rationale for use over compounds lacking this tissue-specific profile.

Cardiometabolic Dual-Target Hypothesis

For studies aiming to simultaneously improve glycemic control and atherogenic dyslipidemia, INCB13739 is the most validated 11β-HSD1 tool compound. Its phase II trial demonstrated significant placebo-adjusted reductions in total cholesterol (-18.5 mg/dL) and LDL cholesterol in hyperlipidemic subgroups [2]. This dual efficacy is not observed with other clinical-stage 11β-HSD1 inhibitors like MK-0916, which raised LDL-C [3], making INCB13739 the only candidate for testing this specific polypharmacological hypothesis in vivo.

Selective Glucocorticoid Pathway Dissection

In experiments where it is critical to separate the metabolic effects of glucocorticoid inactivation from mineralocorticoid receptor signaling, INCB13739's >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 provides a clean chemical probe. Using non-selective inhibitors like carbenoxolone (which inhibits 11β-HSD2 at IC50 380 nM [4]) would introduce experimental artifacts due to concurrent mineralocorticoid activation and hypertension, making INCB13739 the only reliable tool for this pathway dissection.

Benchmarking 11β-HSD1 Inhibitors

INCB13739's well-characterized clinical exposure-response relationship makes it an essential reference compound for benchmarking novel 11β-HSD1 inhibitors. Its 200 mg dose achieving a mean free drug exposure that inhibits >90% of enzyme activity at trough [2] provides a clear pharmacokinetic/pharmacodynamic (PK/PD) efficacy threshold. This standard is highly valuable for calibrating in vitro-to-in vivo extrapolations and screening new chemical entities from discovery programs.

Application
Selection Property
Validation Focus
Insulin resistance DIO model studies
Sustained adipose tissue 11β-HSD1 inhibition
Adipose tissue cortisol generation assay
Cardiometabolic dual-target research
Glycemic and lipid endpoint response profile
HbA1c, lipid panel in model endpoints
Glucocorticoid pathway dissection
High isoform-selectivity (11β-HSD1 vs 11β-HSD2)
11β-HSD2 activity exclusion assay
11β-HSD1 inhibitor benchmarking
Clinical exposure-response benchmark
PK/PD correlation in ex vivo models
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